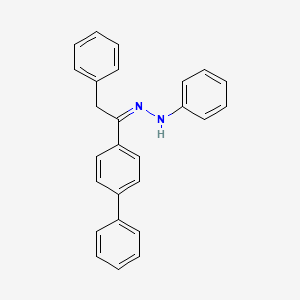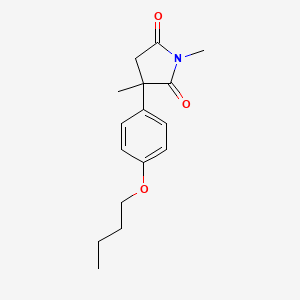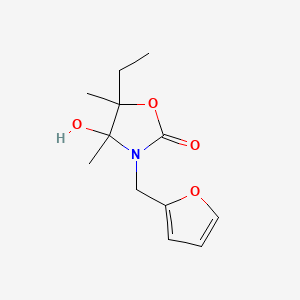![molecular formula C16H12Br2N6O2 B11111186 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11111186.png)
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,5-ジブロモ-2-ヒドロキシベンジルイデン]-2-(5-フェニル-2H-テトラゾール-2-イル)アセトヒドラジドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ジブロモヒドロキシフェニル基、テトラゾリル基、アセトヒドラジド部分を組み込んだユニークな構造を持っています。そのユニークな化学構造により、化学、生物学、医学の研究者の関心の対象となっています。
準備方法
合成経路と反応条件
(E)-3,5-ジブロモ-2-ヒドロキシベンジルイデン]-2-(5-フェニル-2H-テトラゾール-2-イル)アセトヒドラジドの合成は、通常、3,5-ジブロモ-2-ヒドロキシベンズアルデヒドと2-(5-フェニル-2H-テトラゾール-2-イル)アセトヒドラジドの縮合反応により行われます。反応は通常、エタノールやメタノールなどの有機溶媒中で還流条件下で行われます。 反応混合物を冷却した後、生成物をろ過により分離し、再結晶により精製します .
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることになります。これには、反応条件、溶媒回収、精製工程を最適化して、最終生成物の高収率と高純度を確保することが含まれます。
化学反応解析
反応の種類
(E)-3,5-ジブロモ-2-ヒドロキシベンジルイデン]-2-(5-フェニル-2H-テトラゾール-2-イル)アセトヒドラジドは、次のような様々な化学反応を起こすことができます。
酸化: ヒドロキシル基は、過マンガン酸カリウムなどの酸化剤を用いてカルボニル基に酸化されることができます。
化学反応の分析
Types of Reactions
N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a dibromo-hydroxybenzaldehyde derivative, while reduction could produce a dibromo-aminophenyl derivative.
科学的研究の応用
N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism by which N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE: Similar structure but lacks the dibromo groups.
N’~1~-[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE: Similar structure with chlorine atoms instead of bromine.
Uniqueness
The presence of dibromo groups in N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETOHYDRAZIDE imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets, making it distinct from its analogs.
特性
分子式 |
C16H12Br2N6O2 |
|---|---|
分子量 |
480.1 g/mol |
IUPAC名 |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C16H12Br2N6O2/c17-12-6-11(15(26)13(18)7-12)8-19-20-14(25)9-24-22-16(21-23-24)10-4-2-1-3-5-10/h1-8,26H,9H2,(H,20,25)/b19-8+ |
InChIキー |
QQKCSFPSOXZPPP-UFWORHAWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
正規SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11111109.png)

![(4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-1-(1-phenylethyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11111119.png)

![2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}anthracene-9,10-dione](/img/structure/B11111131.png)
![(1E)-1-[3-(chloromethyl)-2,4,6-trimethylbenzylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11111152.png)

![N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide](/img/structure/B11111164.png)


![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methylphenol](/img/structure/B11111177.png)
![N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide](/img/structure/B11111188.png)
![5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B11111196.png)
![2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11111199.png)
